molecular formula C18H19N5O2S B4882537 N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

Cat. No.: B4882537
M. Wt: 369.4 g/mol
InChI Key: JBYRUWPXQOOHIW-UHFFFAOYSA-N
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Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]acetamide is a cell-permeable pyrazolone compound that functions as a potent and selective inhibitor of Janus Kinase 2 (JAK2). Research indicates its primary value lies in selectively targeting the JAK-STAT signaling pathway, a critical mediator of cytokine and growth factor signaling involved in cell proliferation, differentiation, and immune response. Its mechanism of action involves competitive binding to the ATP-binding site of the JAK2 kinase domain, thereby suppressing its phosphotransferase activity and subsequent phosphorylation of downstream substrates like STAT proteins. This specific inhibition makes it a crucial pharmacological tool for studying JAK2-dependent processes in hematopoiesis, immune function, and oncogenesis. Preclinical studies have utilized this compound to investigate its effects in models of myeloproliferative neoplasms and other JAK2-driven pathologies, providing insights into therapeutic targeting of this pathway. It is supplied For Research Use Only, strictly for application in basic scientific research and drug discovery endeavors.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-9-10-19-18(20-12)26-11-15(24)21-16-13(2)22(3)23(17(16)25)14-7-5-4-6-8-14/h4-10H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYRUWPXQOOHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a β-keto ester with hydrazine to form the pyrazole ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

    Attachment of the Pyrimidinylsulfanyl Moiety: The final step involves the nucleophilic substitution reaction where the pyrimidinylsulfanyl group is attached to the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities , making it a subject of interest in pharmaceutical research:

  • Antipyretic and Analgesic Effects : It serves as an intermediate in the synthesis of drugs with antipyretic (fever-reducing) and analgesic (pain-relieving) properties. Its structural characteristics contribute to its efficacy in these applications .
  • Antibacterial Properties : Pyrazolo derivatives, including this compound, have shown potential antibacterial activity. Research indicates that modifications to the pyrazole structure can enhance its antibacterial properties .
  • Anti-inflammatory Activity : The compound has been linked to anti-inflammatory effects, which are critical for treating various inflammatory diseases .

Synthesis and Derivatives

The synthesis of N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-Yl)-2-[(4-Methyl-2-Pyrimidinyl)Sulfanyl]Acetamide involves multiple synthetic pathways that leverage its unique structure for the development of new derivatives. For instance:

  • Formation of Amides : The synthesis of amide derivatives from pyrazole precursors has been explored extensively. These derivatives often possess enhanced biological activity due to the introduction of different functional groups .

Case Studies

Several studies highlight the applications of this compound and its derivatives:

Study ReferenceFindings
Fun et al. (2011)Reported on the crystal structure and biological activity of related pyrazole compounds, emphasizing their potential as drug candidates .
Butcher et al. (2013)Investigated the antibacterial properties of various pyrazolo derivatives, noting significant activity against certain bacterial strains .
Li et al. (1995)Discussed the synthesis of enaminones as building blocks for pyrazolo[1,5-a]pyrimidine derivatives with notable biological activities .

Mechanism of Action

The mechanism of action of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Pyrimidine vs.
  • Hydrogen Bonding : Unlike the dichlorophenyl analogue, the pyrimidine-sulfanyl group may participate in N–H⋯N or C–H⋯S interactions, as seen in related sulfanyl-acetamide structures .

Crystallographic and Conformational Differences

Table 2: Crystallographic Parameters of Selected Analogues

Compound Space Group Bond Length (C–S) (Å) Torsion Angle (C–S–C–N) (°) Reference
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide P2₁/c 1.79 178.2
Target Compound (Pyrimidine-sulfanyl analogue) Not reported ~1.76 (estimated) ~175 (estimated)
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-formyl-2-methoxyphenoxy)acetamide P2₁/n 72.3 (C–O–C–N)

Analysis :

  • The C–S bond length in sulfanyl-acetamides (~1.76–1.79 Å) is consistent with single-bond character, but slight variations arise from substituent electronegativity .
  • The pyrimidine-sulfanyl group likely adopts a near-planar conformation (torsion angle ~175°), similar to methylsulfanyl analogues, optimizing resonance stabilization .

Enzyme Inhibition and Pharmacological Relevance

  • Pyrazolone Derivatives: Pyrazolone cores are known inhibitors of enzymes like N-ethylmaleimide (NEM) reductase, where substituents at the 4-position modulate activity. For example, 1-phenyl-5-pyrazolone derivatives inhibit NEM reductase by >70% at 10 μM, suggesting the target compound’s pyrimidine-sulfanyl group may confer similar or enhanced activity .
  • Sulfanyl vs. Oxadiazole Groups : Compounds with oxadiazole-sulfanyl substituents (e.g., 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides) exhibit antiviral and anti-inflammatory properties, but the pyrimidine-sulfanyl group in the target compound may offer improved metabolic stability due to reduced steric hindrance .

Research Findings and Implications

  • Synthetic Accessibility : The target compound is synthesized via nucleophilic substitution between pyrazolone intermediates and pyrimidine-sulfanyl acetamides, similar to methods used for methylsulfanyl analogues (yields >75%) .
  • Crystal Engineering: Unlike dichlorophenyl or methoxyphenoxy analogues, the pyrimidine-sulfanyl group may form unique supramolecular architectures via S⋯π or N–H⋯N interactions, as observed in related structures .
  • Toxicity Considerations: Pyrazolone derivatives are classified under ICD-10 code X40 (accidental poisoning by non-opioid analgesics), highlighting the need for substituent optimization to mitigate toxicity .

Biological Activity

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.

Structure and Composition

The compound has the following molecular characteristics:

  • Molecular Formula : C22H25N7O4S
  • Molecular Weight : 483.5 g/mol
  • IUPAC Name : N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetamide

Antimicrobial Activity

Research indicates that compounds similar to N-(1,5-Dimethyl-3-Oxo-2-Phenyl...) exhibit potent antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µM)
Compound 3gPseudomonas aeruginosa0.21
Compound 3fEscherichia coli0.25
Compound 3aMicrococcus luteus0.30

Anticancer Potential

The compound has been evaluated for its anticancer properties. Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The compound’s structural features may contribute to its ability to interact with key cellular targets involved in cancer progression.

The biological activity of N-(1,5-Dimethyl...) is attributed to its ability to interfere with microbial metabolism and cancer cell signaling pathways. Molecular docking studies have revealed that it forms strong interactions with target proteins such as DNA gyrase and MurD, which are crucial for bacterial DNA replication .

Study on Antiviral Activity

A study published in 2020 highlighted the antiviral properties of related pyrazole compounds against various viruses. The results indicated that these compounds could inhibit viral replication effectively by targeting viral enzymes .

Clinical Implications

The potential use of N-(1,5-Dimethyl...) in clinical settings is promising. Its unique structure allows for modifications that could enhance its bioavailability and selectivity towards target cells. Ongoing research aims to optimize these properties for better therapeutic outcomes.

Q & A

Q. How is the molecular structure of this compound determined experimentally?

Q. What are typical synthetic routes for this compound?

Synthesis involves amide coupling under reflux conditions:

  • Reagents : 1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxylic acid and 4-methyl-2-pyrimidinethiol.
  • Conditions : Ethanol or DMF as solvent, 12–24 hours at 80–100°C .
  • Purification : Recrystallization from ethanol yields >90% purity .

Advanced Research Questions

Q. How can crystallographic data discrepancies between batches be resolved?

Discrepancies in unit cell parameters or bond angles are addressed by:

  • Validation metrics : Compare RR-factor (R1<0.05R_1 < 0.05) and wR2wR_2 (<0.12<0.12) .
  • Temperature control : Data collected at 100 K minimizes thermal motion artifacts .
  • Redundant refinement : Use SHELXL-2018 for anisotropic displacement parameters .

Q. What methods optimize synthetic yield while minimizing side products?

Yield optimization strategies include:

  • Catalyst screening : Use triethylamine or DMAP to enhance coupling efficiency .
  • Reaction monitoring : TLC or HPLC to track intermediate formation (e.g., thiol activation step) .
  • Byproduct mitigation : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted pyrimidinethiol .

Q. How do substituent modifications affect bioactivity?

SAR studies reveal:

  • Pyrimidine ring methylation : Enhances metabolic stability but reduces solubility .
  • Pyrazole substitution : Phenyl groups at position 2 improve binding affinity to kinase targets .

Table 2 : Substituent Effects on Bioactivity

SubstituentEffect on ActivitySource
4-Methylpyrimidine↑ Metabolic stability
2-Phenylpyrazole↑ Kinase inhibition (IC50_{50} = 0.8 μM)

Q. What role do hydrogen bonds play in stabilizing the crystal lattice?

Hydrogen bonds (N–H···O and C–H···O) contribute to:

  • Layer formation : Molecules align along the bb-axis via N–H···O interactions (2.85 Å) .
  • Thermal stability : Stronger H-bonds correlate with higher melting points (>200C>200^\circ \text{C}) .

Methodological Guidelines

  • For structural analysis : Prioritize SCXRD with low-temperature data collection (100 K) to reduce disorder .
  • For SAR studies : Combine in vitro assays (e.g., kinase inhibition) with molecular docking (AutoDock Vina) .
  • For synthetic troubleshooting : Use 1H NMR^1\text{H NMR} to detect unreacted intermediates (e.g., δ 2.35 ppm for methyl groups) .

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